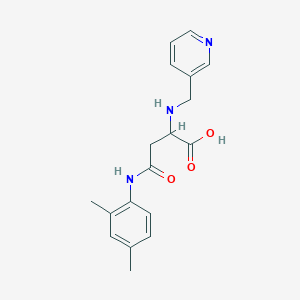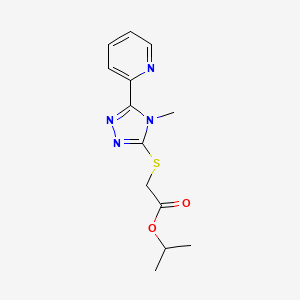![molecular formula C16H15ClN6O3S2 B12133012 2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide](/img/structure/B12133012.png)
2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl)ac etamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-氨基-5-(3-氯苯基)(1,2,4-三唑-3-基硫代)]-N-(4-磺酰胺基苯基)乙酰胺是一种复杂的含有多种官能团的有机化合物。该化合物包含三唑环、氯苯基和磺酰胺基苯基等基团。
准备方法
合成路线和反应条件
2-[4-氨基-5-(3-氯苯基)(1,2,4-三唑-3-基硫代)]-N-(4-磺酰胺基苯基)乙酰胺的合成通常涉及多个步骤,从容易获得的起始原料开始。三唑环可通过肼衍生物与适当的醛或酮的环化反应形成。氯苯基可通过亲电芳香取代反应引入,而磺酰胺基苯基可通过亲核取代反应连接。
工业生产方法
该化合物的工业生产可能会涉及优化合成路线,以最大限度地提高产率并降低成本。这可能包括使用连续流动反应器,它可以更好地控制反应条件并提高可扩展性。此外,优先考虑使用环境友好且经济高效的催化剂和溶剂。
化学反应分析
反应类型
2-[4-氨基-5-(3-氯苯基)(1,2,4-三唑-3-基硫代)]-N-(4-磺酰胺基苯基)乙酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于去除某些官能团或将其转化为不同的官能团。
取代: 该化合物可以进行亲电和亲核取代反应,以引入新的取代基。
常见的试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 还原剂如硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 被频繁使用。
取代: 卤素 (例如氯、溴) 和亲核试剂 (例如胺、硫醇) 等试剂被普遍使用。
形成的主要产物
这些反应形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能会产生亚砜或砜,而还原可能会产生胺或醇。
科学研究应用
2-[4-氨基-5-(3-氯苯基)(1,2,4-三唑-3-基硫代)]-N-(4-磺酰胺基苯基)乙酰胺在科学研究中有多种应用:
化学: 它可以用作合成更复杂分子的构建块。
生物学: 该化合物可以用作探针来研究涉及三唑衍生物的生物过程。
工业: 它可用于生产具有独特性能的材料,例如聚合物或涂料。
作用机制
2-[4-氨基-5-(3-氯苯基)(1,2,4-三唑-3-基硫代)]-N-(4-磺酰胺基苯基)乙酰胺的作用机制涉及其与特定分子靶标的相互作用。三唑环和磺酰胺基苯基是使该化合物能够与酶或受体结合的关键官能团,从而调节其活性。这种相互作用会导致各种生物效应,例如抑制酶活性或改变信号转导途径。
相似化合物的比较
类似化合物
- 2-[4-氨基-5-(3-氯苯基)(1,2,4-三唑-3-基硫代)]-N-(4-甲基苯基)乙酰胺
- 2-[4-氨基-5-(3-氯苯基)(1,2,4-三唑-3-基硫代)]-N-(4-硝基苯基)乙酰胺
独特性
与类似化合物相比,2-[4-氨基-5-(3-氯苯基)(1,2,4-三唑-3-基硫代)]-N-(4-磺酰胺基苯基)乙酰胺的独特性在于磺酰胺基苯基的存在,它赋予了该化合物独特的化学和生物学特性。该基团可以增强该化合物的溶解性、稳定性和与特定分子靶标相互作用的能力。
属性
分子式 |
C16H15ClN6O3S2 |
|---|---|
分子量 |
438.9 g/mol |
IUPAC 名称 |
2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C16H15ClN6O3S2/c17-11-3-1-2-10(8-11)15-21-22-16(23(15)18)27-9-14(24)20-12-4-6-13(7-5-12)28(19,25)26/h1-8H,9,18H2,(H,20,24)(H2,19,25,26) |
InChI 键 |
LZSXBXAKTFDQHO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Cl)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dichloro-N'-{4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12132933.png)
![3-{(5Z)-5-[4-(octyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12132937.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12132953.png)
![16-(Benzenesulfonyl)-7-methyl-3,9,11,12,13,14-hexaazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1(10),4,6,8,12,14,16-heptaen-2-one](/img/structure/B12132955.png)

![1-Benzyl-7'-methoxy-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B12132962.png)
![(2Z)-2-(3-phenoxybenzylidene)-6-(4-propoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12132970.png)
![2-{[4-amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12132975.png)
![3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12132982.png)
![2-amino-1-(3,4-dimethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12132989.png)
![2-amino-1-(2,5-dimethoxyphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12133000.png)

![(2E,5Z)-2-[(2-methylphenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B12133010.png)
![6-Chloro-2-{[(4-chlorophenyl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B12133011.png)
